molecular formula C10H13NO2 B091530 (S)-Ethyl 2-amino-2-phenylacetate CAS No. 15962-49-9

(S)-Ethyl 2-amino-2-phenylacetate

Cat. No.: B091530
CAS No.: 15962-49-9
M. Wt: 179.22 g/mol
InChI Key: VWKGPFHYXWGWEI-VIFPVBQESA-N
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Description

(S)-Ethyl 2-amino-2-phenylacetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is an ester derivative of 2-amino-2-phenylacetic acid, featuring an ethyl group attached to the carboxylate moiety. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and as a building block in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-amino-2-phenylacetate typically involves the esterification of (S)-2-amino-2-phenylacetic acid. One common method is the reaction of (S)-2-amino-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes for the esterification reaction is also explored to achieve higher enantioselectivity and reduce the need for harsh chemical conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-Ethyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Imines or oximes.

    Reduction: Ethyl 2-amino-2-phenylethanol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-Ethyl 2-amino-2-phenylacetate finds applications in various fields:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that modulate neurotransmitter pathways or enzyme activity. The exact mechanism varies based on the derivative or final product synthesized from this compound.

Comparison with Similar Compounds

  • (S)-Methyl 2-amino-2-phenylacetate
  • ®-Ethyl 2-amino-2-phenylacetate
  • (S)-2-Phenylglycine methyl ester

Comparison: (S)-Ethyl 2-amino-2-phenylacetate is unique due to its ethyl ester group, which can influence its reactivity and solubility compared to its methyl ester counterpart. The chiral nature of the compound also plays a crucial role in its application in asymmetric synthesis, providing enantioselective advantages over racemic mixtures.

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its versatility and chiral properties make it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (2S)-2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKGPFHYXWGWEI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166698
Record name Ethyl phenylglycinate, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15962-49-9
Record name Ethyl phenylglycinate, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phenylglycinate, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phenylglycinate, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHO88N36HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Solutions of ethyl DL-phenylglycinate (5.0 g., 27.95 mmole), (+)-tartaric acid (4.417 g., 29.45 mmole, 1.05 equiv.), and benzaldehyde (2.85 ml., 27.95 mmole, 1.0 equiv.) in ethanol (total volume 47 ml.) were mixed at 58°. The solution was cooled to 20° to 26° and stirred for 24 hours to give a white solid which was washed with ethanol (2 × 10 ml.), and dried at 29°/2 mm. for 6 hours to give ethyl D-phenylglycinate (+)-hemitartrate as a mono-ethanol solvate (7.95 g., 76%), [α]D20 -47° (c 2.5, H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.417 g
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl DL-phenylglycinate (5.051 g., contains 0.05 mole methylene chloride i.e. 27.5 mmole) and (+)-tartaric acid (4.264 g., 28.4 mmole, 1.03 equiv.) in methanol: acetone (1:1, 50 ml.) was stirred at 20° to 25°; crystallisation began immediately. After 231/2 hours the mixture was filtered and the product washed with solvent (2 × 12 ml.) and dried at 24°/2 mm. for 31/2 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole methanol (7.265g., 73%), [α]D24 - 47.4° (c 2.519, H2O).
Quantity
5.051 g
Type
reactant
Reaction Step One
Quantity
4.264 g
Type
reactant
Reaction Step One
Name
methanol acetone
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of ethyl DL-phenylglycinate (5.021 g., 96% pure i.e. 27.0 mmole) and (+)-tartaric acid (2.027 g., 13.5 mmole, 0.5 equiv.) in ethanol (47 ml.) and benzaldehyde (2.75 ml., 2.88 g., 27.1 mmole, 1 equiv.) was stirred at 20°; crystallisation began within 5 minutes. After 10 days the mixture was filtered and the product washed with ethanol (2 × 7 ml.) and dried at 20°/4 mm. for 3 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole ethanol (3.922 g., 39% yield based on ester present or 78 % yield based on (+)-tartaric acid present), [α]D21 - 45.9° (c 2.506, H2O).
Quantity
5.021 g
Type
reactant
Reaction Step One
Quantity
2.027 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of ethyl DL-phenylglycinate (5.00 g., 28 mmole) and (+)-tartaric acid (4.18 g., 28 mmole, 1 equiv.) in ethanol (50 ml.) was made at 58°. The solution was cooled, acetone (4.1 ml., 55.6 mmole, 2 equiv.) was added and the mixture was stirred at 20° to 25° for 165 hours. The solid was filtered off, washed with ethanol (2 × 10 ml.) and dried at 26°/2 mm. for 41/2 hours to give ethyl D-phenylglycinate (+)-hemitartrate as a monoethanol solvate (9.338 g., 89%), [α]D -46.5° (c 2.5 H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Ethyl 2-amino-2-phenylacetate
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(S)-Ethyl 2-amino-2-phenylacetate

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